Cas no 7403-38-5 (Benzenemethanamine,N-(2,4-dinitrophenyl)-)

Benzenemethanamine,N-(2,4-dinitrophenyl)- structure
7403-38-5 structure
Product Name:Benzenemethanamine,N-(2,4-dinitrophenyl)-
CAS No:7403-38-5
MF:C13H11N3O4
MW:273.244142770767
MDL:MFCD00179575
CID:578168
PubChem ID:346028
Update Time:2025-04-19

Benzenemethanamine,N-(2,4-dinitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,N-(2,4-dinitrophenyl)-
    • N-BENZYL-2,4-DINITROANILINE
    • N-Benzyl-N-(2,4-dinitrophenyl)amine
    • Benzenamine, N-benzyl-2,4-dinitro-
    • N1-benzyl-2,4-dinitroaniline
    • SCHEMBL9395569
    • DTXSID80323446
    • Paranitrobenzylorthonitroanilin
    • Aminobenzene, N-benzyl-2,4-dinitro-
    • CS-0315620
    • Oprea1_336971
    • CBDivE_000107
    • N-benzyl-2,4-dinitro-aniline
    • CHEMBL1945333
    • AKOS000286004
    • NSC404032
    • UPCMLD0ENAT0507-2355:001
    • 7403-38-5
    • 10F-368S
    • MFCD00179575
    • N-Benzyl-2,4-dinitroaniline #
    • Z31196909
    • NSC-404032
    • N-benzyl-2,4- dinitroaniline
    • MDL: MFCD00179575
    • Inchi: 1S/C13H11N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h1-8,14H,9H2
    • InChI Key: RJFWSYMASYLDLB-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C=CC=1NCC1C=CC=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 273.07503
  • Monoisotopic Mass: 273.07495584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • PSA: 98.31

Benzenemethanamine,N-(2,4-dinitrophenyl)- Security Information

Benzenemethanamine,N-(2,4-dinitrophenyl)- Pricemore >>

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